Cas no 18374-17-9 ((±)-Vincadifformine)

(±)-Vincadifformine 化学的及び物理的性質
名前と識別子
-
- (-)-(7R,20S,21S)-vincadifformine
- (-)-vincadifformine
- (21S)-(-)-vincadifformine
- 2,3-didehydro-aspidospermidine-3-carboxylic acid methyl ester
- Dihydrotabersonin
- Ervamin
- Vincadifformin
- Vincadifformine
- AKOS032949626
- 2,3-didehydroaspidospermidine-3-carboxylic acid methyl ester
- CHEBI:142834
- aspidospermidine-3-carboxylic acid, 2,3-didehydro-, methyl ester
- methyl (1S,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate
- Methyl 2,3-didehydroaspidospermidine-3-carboxylate
- Aspidospermidine-3-carboxylic acid, 2,3-didehydro-, methyl ester, (+/-)-
- methyl (5R,12S,19R)-2,3-didehydroaspidospermidine-3-carboxylate
- (+)-Vincadifformine
- DTXSID201154585
- 15539-10-3
- EINECS 242-251-0
- (+-)-Vincadifformine
- Aspidospermidine-3-carboxylic acid, 2,3-didehydro-, methyl ester, (1)-
- GIGFIWJRTMBSRP-OSBQEZSISA-N
- methyl (12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate
- 18374-17-9
- (±)-Vincadifformine
-
- インチ: InChI=1S/C21H26N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-5,7-8,19,22H,3,6,9-13H2,1-2H3/t19-,20-,21-/m1/s1
- InChIKey: GIGFIWJRTMBSRP-NJDAHSKKSA-N
- ほほえんだ: CCC12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC
計算された属性
- せいみつぶんしりょう: 338.199428076g/mol
- どういたいしつりょう: 338.199428076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 629
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 41.6Ų
(±)-Vincadifformine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | V314025-75mg |
(±)-Vincadifformine |
18374-17-9 | 75mg |
$ 17000.00 | 2023-09-05 | ||
TRC | V314025-2.5mg |
(±)-Vincadifformine |
18374-17-9 | 2.5mg |
$758.00 | 2023-05-17 | ||
TRC | V314025-5mg |
(±)-Vincadifformine |
18374-17-9 | 5mg |
$1435.00 | 2023-05-17 | ||
TRC | V314025-10mg |
(±)-Vincadifformine |
18374-17-9 | 10mg |
$2738.00 | 2023-05-17 | ||
TRC | V314025-1mg |
(±)-Vincadifformine |
18374-17-9 | 1mg |
$345.00 | 2023-05-17 |
(±)-Vincadifformine 関連文献
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1. Dye-sensitized photo-oxygenation of the Aspidosperma alkaloids vincadifformine and tabersonine. A new, convenient approach to vincamineLuisella Calabi,Bruno Danieli,Giordano Lesma,Giovanni Palmisano J. Chem. Soc. Perkin Trans. 1 1982 1371
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Takaaki Sato,Makoto Yoritate,Hayato Tajima,Noritaka Chida Org. Biomol. Chem. 2018 16 3864
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Majid M. Heravi,Zahra Amiri,Kosar Kafshdarzadeh,Vahideh Zadsirjan RSC Adv. 2021 11 33540
-
4. 760. The isolation of (±)- and (+)-vincadifformine and of (+)-1,2-dehydroaspidospermidine from Rhazya strictaG. F. Smith,M. A. Wahid J. Chem. Soc. 1963 4002
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Majid?M. Heravi,Sahar Rohani,Vahideh Zadsirjan,Nazli Zahedi RSC Adv. 2017 7 52852
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J. E. Saxton Nat. Prod. Rep. 1986 3 353
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7. A concise synthesis of (±)-vincadifformine and related Aspidosperma alkaloids (±)-desethylvincadifformine, (±)-ibophyllidine, (±)-20-epi-ibophyllidine, and (±)-desethylibophyllidineMarie-Christine Barsi,Bhupesh C. Das,Jean-Louis Fourrey,Rajeswari Sundaramoorthi J. Chem. Soc. Chem. Commun. 1985 88
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Marco V. Mijangos,Luis D. Miranda Org. Biomol. Chem. 2018 16 9409
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9. Ozonation in alkoloid chemistry: a mild and selective conversion of vincadifformine into vincamineBruno Danieli,Giordano Lesma,Giovanni Palmisano,Bruno Gabetta J. Chem. Soc. Chem. Commun. 1981 908
-
Nguyen Quang Hop,Ninh The Son RSC Adv. 2022 12 19171
(±)-Vincadifformineに関する追加情報
Exploring the Unique Properties and Applications of (-)-(7R,20S,21S)-Vincadifformine (CAS No. 18374-17-9)
(-)-(7R,20S,21S)-Vincadifformine (CAS No. 18374-17-9) is a naturally occurring indole alkaloid that belongs to the vinca alkaloid family. This compound has garnered significant attention in recent years due to its unique stereochemistry and potential applications in various fields. The 7R,20S,21S configuration of this molecule plays a crucial role in its biological activity, making it a subject of interest for researchers studying natural product chemistry and phytochemical analysis.
The isolation of (-)-(7R,20S,21S)-vincadifformine was first reported from Catharanthus roseus (Madagascar periwinkle), a plant known for producing numerous bioactive alkaloids. What makes this compound particularly interesting is its stereospecific structure, which differs from other vinca alkaloids like vincristine or vinblastine. Recent studies have shown that the chiral centers at positions 7, 20, and 21 significantly influence its molecular interactions, potentially offering new avenues for drug discovery and medicinal chemistry applications.
In the context of current research trends, (-)-(7R,20S,21S)-vincadifformine has become a focal point for scientists exploring plant-derived bioactive compounds. With the growing interest in natural therapeutics and green chemistry, this alkaloid presents an exciting case study. Its molecular structure, featuring a complex pentacyclic framework with multiple stereocenters, makes it challenging to synthesize artificially, which has led to increased interest in biotechnological production methods using plant cell cultures.
The pharmacological potential of (-)-(7R,20S,21S)-vincadifformine is currently being investigated in various preclinical studies. While not as well-known as some other vinca alkaloids, preliminary research suggests it may have unique bioactive properties worth exploring further. The compound's mechanism of action appears to differ from its more famous cousins, possibly interacting with different cellular targets. This has sparked discussions in the scientific community about its potential as a lead compound for developing new therapeutic agents.
From an analytical chemistry perspective, the identification and quantification of (-)-(7R,20S,21S)-vincadifformine in plant extracts requires sophisticated techniques such as HPLC-MS (High Performance Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy. The compound's specific optical rotation ([α]D) and UV absorption characteristics serve as important identification markers. These analytical challenges have made the study of this alkaloid particularly relevant in the field of natural products chemistry, where researchers are constantly developing more sensitive and selective methods for compound characterization.
In the broader context of plant biotechnology, (-)-(7R,20S,21S)-vincadifformine represents an interesting case for studying biosynthetic pathways in medicinal plants. Recent advances in omics technologies (genomics, transcriptomics, proteomics, and metabolomics) have enabled researchers to better understand how plants produce such complex molecules. This knowledge could potentially lead to more efficient production methods through metabolic engineering or synthetic biology approaches, addressing the current limitations in supply from natural sources.
The market for specialized plant alkaloids like (-)-(7R,20S,21S)-vincadifformine has been growing steadily, driven by increasing demand for high-value phytochemicals in research and potential therapeutic applications. While not currently produced at industrial scale, this compound is available through specialty chemical suppliers for research purposes, typically with purity specifications exceeding 95%. The pricing reflects both the complexity of its isolation and the niche nature of its applications.
Looking ahead, the future research directions for (-)-(7R,20S,21S)-vincadifformine may include more detailed structure-activity relationship studies, exploration of its potential biological targets, and development of more efficient synthetic or biosynthetic production methods. As the scientific community continues to investigate the untapped potential of plant-derived compounds, this particular alkaloid may emerge as an important subject for natural product drug discovery programs, especially those focusing on compounds with unique stereochemical features.
For researchers working with (-)-(7R,20S,21S)-vincadifformine, proper handling and storage are essential to maintain the compound's stability. It should be stored in airtight containers, protected from light and moisture, typically at temperatures between 2-8°C. These precautions help preserve the integrity of its sensitive stereochemical configuration, which is crucial for maintaining its biological activity and research value.
In conclusion, (-)-(7R,20S,21S)-vincadifformine (CAS No. 18374-17-9) represents a fascinating example of nature's chemical complexity. Its unique stereochemistry and potential biological activities make it a compelling subject for ongoing research in natural products chemistry, phytochemical analysis, and medicinal plant biotechnology. As scientific techniques continue to advance, we may uncover more about this compound's properties and potential applications, contributing to our broader understanding of plant-derived bioactive molecules and their value to science and medicine.
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